molecular formula C8H13I B3274452 8-Iodo-1-octyne CAS No. 60754-50-9

8-Iodo-1-octyne

Cat. No.: B3274452
CAS No.: 60754-50-9
M. Wt: 236.09 g/mol
InChI Key: VXWVPOUMFOAVML-UHFFFAOYSA-N
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Description

8-Iodo-1-octyne is an organic compound with the molecular formula C8H13I It is characterized by the presence of an iodine atom attached to the eighth carbon of an octyne chain, which contains a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Iodo-1-octyne can be synthesized through several methods. One common approach involves the iodination of 1-octyne. This process typically uses iodine and a suitable base, such as potassium hydroxide, in a solvent like acetone. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkyne to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne iodination can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-1-octyne undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Addition Reactions: Often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.

    Coupling Reactions: Utilize palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.

Major Products:

    Substitution Reactions: Yield substituted alkynes, such as azido- or thio-substituted octynes.

    Addition Reactions: Produce dihalides or haloalkenes.

    Coupling Reactions: Form complex organic molecules with extended carbon chains.

Scientific Research Applications

8-Iodo-1-octyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodo-1-octyne in chemical reactions involves the activation of the carbon-carbon triple bond and the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In addition reactions, the triple bond undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    1-Iodo-1-octyne: Similar structure but with the iodine atom attached to the first carbon.

    8-Bromo-1-octyne: Similar structure but with a bromine atom instead of iodine.

    1-Octyne: The parent alkyne without any halogen substitution.

Uniqueness of 8-Iodo-1-octyne:

  • The presence of the iodine atom at the eighth position provides unique reactivity compared to other halogenated octynes.
  • It offers distinct advantages in coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the formation of new carbon-carbon bonds.

Properties

IUPAC Name

8-iodooct-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13I/c1-2-3-4-5-6-7-8-9/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWVPOUMFOAVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-octynyl-p-toluenesulfonate (18.3 g, 65.2 mmol), sodium iodide (9.77 g, 65.2 mmol) and acetone (91 ml) was allowed to react for four hours under reflux. After cooling, the precipitates were removed by filtration, and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (eluent; hexane) to afford 14.5 g of 8-iodo-1-octyne (yield; 94.2%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Yield
94.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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